molecular formula C20H16BrNO B1507373 4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde CAS No. 733744-98-4

4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde

Cat. No. B1507373
M. Wt: 366.2 g/mol
InChI Key: SDKPEZBGWABWKD-UHFFFAOYSA-N
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Description

“4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde” is an organic compound with the molecular formula C20H16BrNO . It has a molecular weight of 366.26 g/mol . The IUPAC name for this compound is 4-(N-(4-bromophenyl)-4-methylanilino)benzaldehyde .


Molecular Structure Analysis

The molecular structure of “4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde” can be represented by the SMILES string: CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)Br . This indicates that the compound contains a bromophenyl group, a methylphenyl group, and an amino group attached to a benzaldehyde core .

Scientific Research Applications

Fluorescence and Aggregation-Induced Emission

4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde (BMABA) exhibits fluorescence color change due to aggregation-induced emission. This change can be triggered by stirring and heating, caused by a morphological transformation from an amorphous to a crystalline state, identifying BMABA as a new aggregation-induced emission material (Kurita et al., 2013).

Synthesis of Biologically Active Compounds

The compound is used in the synthesis of biologically active [4‐(4‐Bromophenyl)‐2‐thiazolyl]hydrazones and their D‐Galactose derivatives. These synthesized thiazole derivatives show potential activity against Candida albicans, indicating their significance in antimicrobial research (Ramadan, 2010).

Enantioselective Reactions

It plays a role in enantioselective three-component reactions for the preparation of β‐Amino‐α‐Hydroxy Esters. This process involves the use of various chemicals and catalysts to achieve desired stereochemical outcomes, which are crucial in the synthesis of complex organic molecules (Zhou et al., 2012).

Synthesis of Anticancer Drug Intermediates

This chemical serves as an important intermediate in the synthesis of biologically active intermediates of anticancer drugs. A study describes a rapid and high efficiency synthetic method for such compounds, highlighting its utility in medicinal chemistry (Duan et al., 2017).

Fungitoxicity and Synthesis of 4-Thiazolidinones

The compound is used in the synthesis of aldimines and 4-thiazolidinones derived from 4-bromoaniline, which have been screened for fungitoxic properties against phytopathogenic fungi. This implies its potential applications in agriculture and plant pathology (Sandhar et al., 2008).

Enzymatic Production of Benzaldehyde

It can be used in the enzymatic production of benzaldehyde from L-phenylalanine. This process demonstrates a potential for producing flavoring agents in a more sustainable and efficient manner (Takakura et al., 2022).

Future Directions

While specific future directions for “4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde” are not mentioned in the search results, related compounds have been studied for their potential as antimicrobial and antiproliferative agents . These compounds have the potential to be used as lead compounds for rational drug designing .

properties

IUPAC Name

4-(N-(4-bromophenyl)-4-methylanilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO/c1-15-2-8-18(9-3-15)22(20-12-6-17(21)7-13-20)19-10-4-16(14-23)5-11-19/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKPEZBGWABWKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-bromophenyl)(4-methylphenyl)amino]Benzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
D Mutaguchi, K Okumoto, Y Ohsedo, K Moriwaki… - Organic …, 2003 - Elsevier
A new class of hole-transporting vinyl polymers, poly{4-vinyl-4 ′ -[bis(4 ′ -tert-butylbiphenyl-4-yl)amino]biphenyl} (PVBAB) and poly{4-vinyl-4 ′ -[N,N-bis(9,9-dimethylfluoren-2-yl)…
Number of citations: 60 www.sciencedirect.com

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